Product packaging for 4-Chlorodimethylcathinone(Cat. No.:CAS No. 1157667-29-2)

4-Chlorodimethylcathinone

Cat. No.: B12786577
CAS No.: 1157667-29-2
M. Wt: 211.69 g/mol
InChI Key: XMBDJBGDUKIOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorodimethylcathinone (4-CDMC) is a synthetic cathinone derivative supplied as a high-purity analytical standard for forensic and clinical research purposes. This compound is part of the novel psychoactive substances (NPS) class and is of significant interest to researchers studying the effects and prevalence of designer drugs. Research Applications: 4-CDMC is primarily used in forensic toxicology to develop and validate analytical methods for detecting and quantifying novel stimulants in biological specimens . It serves as a critical reference material for the identification of this compound in casework related to driving under the influence of drugs (DUID) and postmortem investigations . In pharmacological research, studies on related chlorinated cathinones, such as 4-Chloromethcathinone (4-CMC), indicate these compounds act as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) . This mechanism is a primary focus of research into the neurochemical and cardiovascular effects of synthetic cathinones . Handling and Safety: Research on structurally similar compounds indicates potential cytotoxic effects and the induction of oxidative stress . Appropriate safety protocols and personal protective equipment are essential when handling this material. Regulatory Status: this compound is supplied for research and diagnostic use only. It is not intended for human or veterinary use. Researchers are responsible for ensuring their compliance with all local, state, national, and international regulations regarding the handling and possession of controlled substance analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B12786577 4-Chlorodimethylcathinone CAS No. 1157667-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1157667-29-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one

InChI

InChI=1S/C11H14ClNO/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9/h4-8H,1-3H3

InChI Key

XMBDJBGDUKIOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C

Origin of Product

United States

Chemical Synthesis and Precursor Analysis

Synthetic Methodologies for 4-Chlorodimethylcathinone

The synthesis of this compound, like other substituted cathinones, involves established organic chemistry principles. The structure of this compound is characterized by a phenyl ring substituted with a chlorine atom at the fourth position, a ketone group, and a dimethylamino group attached to the alpha-carbon of the propiophenone (B1677668) backbone.

Overview of Common Cathinone (B1664624) Synthesis Pathways

The synthesis of cathinone derivatives often begins with a suitable propiophenone precursor. A prevalent method for creating the core structure of many synthetic cathinones involves the reaction of a substituted bromopropiophenone with an appropriate amine. This nucleophilic substitution reaction results in the formation of the desired cathinone derivative.

Another established pathway for simpler cathinone derivatives is the oxidation of corresponding ephedrine (B3423809) or pseudoephedrine analogues. For instance, N,N-dimethylcathinone can be synthesized by the oxidation of N-methylephedrine or N-methylpseudoephedrine using an oxidizing agent like potassium permanganate (B83412) in a dilute acid solution europa.eu.

Specific Approaches for Introducing 4-Chloro and Dimethylamino Moieties

The synthesis of this compound typically commences with the preparation of 4'-chloropropiophenone (B124772). This precursor is commonly synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with propionyl chloride or propionic anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride nbinno.comguidechem.comchemicalbook.com.

Once 4'-chloropropiophenone is obtained, the next step involves the introduction of the amino group. This is generally achieved through a two-step process. First, the 4'-chloropropiophenone is brominated at the alpha-position (the carbon atom adjacent to the carbonyl group) to yield 2-bromo-4'-chloropropiophenone prepchem.comchemicalbook.com. This bromination is a critical step, creating a reactive site for the subsequent amination.

The final step is the reaction of 2-bromo-4'-chloropropiophenone with dimethylamine (B145610). The dimethylamine acts as a nucleophile, displacing the bromine atom to form this compound scispace.com. This amination reaction is a common method for producing various N-substituted cathinones.

Considerations for Stereoselective Synthesis

Synthetic cathinones possess a chiral center at the alpha-carbon, meaning they can exist as two enantiomers (mirror-image isomers). These enantiomers can exhibit different pharmacological and toxicological profiles. Stereoselective synthesis aims to produce a specific enantiomer, which is crucial in pharmaceutical research to isolate the desired therapeutic effects.

For cathinones, stereoselective synthesis can be achieved by using chiral precursors. For example, if a synthesis pathway starts from a specific enantiomer of an ephedrine-like precursor, the resulting cathinone will also be stereospecific europa.eu. In the case of synthesis from propiophenone derivatives, stereoselectivity can be introduced using chiral catalysts or resolving agents that separate the enantiomers from a racemic mixture. While challenging, methods for the stereoselective synthesis of related compounds, such as pyrrolidines, have been developed using techniques like hydrozirconation-cyclization of chiral N-allyl oxazolidines, which could potentially be adapted for cathinone synthesis nih.gov.

Precursor Chemical Identification and Control in Research Synthesis

The availability of precursor chemicals is a critical factor in the synthesis of any compound, including those intended for research purposes. The control of these precursors is a key strategy in preventing the illicit manufacture of controlled substances.

Analysis of Scheduled and Non-Scheduled Precursor Compounds

The primary precursors for the common synthesis route of this compound are 4'-chloropropiophenone and 2-bromo-4'-chloropropiophenone. According to reports from the International Narcotics Control Board (INCB), these substances are not currently under international control and are considered non-scheduled precursors incb.orgunvienna.orgincb.org. However, there have been notable seizures of these chemicals, indicating their diversion for the illicit synthesis of chlorinated cathinone derivatives like 4-chloromethcathinone (4-CMC) incb.orgunvienna.orgincb.org. For instance, seizures of 2-bromo-4'-chloropropiophenone have been reported in Europe unvienna.orgincb.org.

Other reagents used in the synthesis, such as chlorobenzene, propionyl chloride, aluminum chloride, bromine, and dimethylamine, are common industrial chemicals with widespread legitimate uses, making their control challenging.

Regulatory Challenges and Research Implications of Precursor Control

The primary challenge in precursor control lies in balancing the prevention of illicit drug manufacturing with the needs of legitimate chemical and pharmaceutical industries europa.eucardiff.ac.uk. Since many precursors for synthetic cathinones, including this compound, have legitimate industrial applications, overly broad regulations could hinder lawful commerce and research europa.eucardiff.ac.uk.

The emergence of "designer precursors" is a significant regulatory challenge. These are non-scheduled chemicals that can be easily converted into controlled precursors. This trend highlights the adaptive nature of illicit drug manufacturing to circumvent existing regulations europa.eu.

For the research community, precursor control regulations can create significant hurdles. Access to necessary chemicals for the synthesis of novel compounds for pharmacological and toxicological studies may be restricted, slowing down research into the properties and potential harms of new psychoactive substances nih.gov. The administrative burden and costs associated with obtaining controlled precursors can also be a significant barrier for researchers. This can lead to a knowledge gap, where new illicitly synthesized compounds appear on the market before the scientific community has had a chance to study them thoroughly nih.govnih.govresearchgate.net.

Derivatization Strategies for Analytical and Research Applications

The primary goal of derivatizing 4-CDMC is to improve its volatility and thermal stability for gas chromatography (GC) analysis, and to introduce specific chemical moieties that facilitate sensitive and selective detection by mass spectrometry (MS). The presence of a secondary amine and a ketone functional group in the 4-CDMC molecule makes it amenable to several derivatization reactions, primarily acylation and chiral derivatization.

Acylation: Enhancing Volatility and Chromatographic Performance

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the target analyte with an acylating agent. For synthetic cathinones like 4-CDMC, acylation of the secondary amine group is a common strategy to reduce its polarity and increase its volatility, leading to improved peak shape and resolution in GC analysis.

A comparative study on various acylation reagents for a range of synthetic cathinones provides valuable insights applicable to 4-CDMC. The most effective reagents are often anhydrides of perfluorinated carboxylic acids due to the high volatility they impart to the derivatives and their strong electron-capturing properties, which enhance sensitivity in electron capture detection and negative chemical ionization mass spectrometry.

Common Acylating Reagents for Cathinones:

Reagent NameAbbreviationDerivative FormedKey Advantages
Trifluoroacetic AnhydrideTFAAN-trifluoroacetylHigh volatility, good for GC-MS
Pentafluoropropionic AnhydridePFPAN-pentafluoropropionylExcellent volatility and sensitivity
Heptafluorobutyric AnhydrideHFBAN-heptafluorobutyrylHigh volatility, produces characteristic mass spectra

For instance, the derivatization of the closely related compound, 4-chloromethcathinone (4-CMC), with pentafluoropropionic anhydride has been successfully employed for its determination in biological samples by GC-MS/MS. researchgate.net This suggests that a similar approach would be effective for 4-CDMC. The reaction typically involves incubating the analyte with the acylating agent at an elevated temperature, followed by analysis of the resulting derivative.

Table 1: Comparison of Acylating Reagents for Synthetic Cathinone Derivatization

Derivatizing Agent Incubation Time Incubation Temperature (°C) Derivative Stability Relative Peak Area
Acetic Anhydride (AA) 15 min 70 Moderate Good
Propionic Anhydride (PA) 15 min 70 Moderate Good
Trifluoroacetic Anhydride (TFA) 15 min 70 High Excellent
Pentafluoropropionic Anhydride (PFPA) 15 min 70 High Excellent
Heptafluorobutyric Anhydride (HFBA) 15 min 70 High Excellent

Data adapted from a comparative study on nine synthetic cathinones. rsc.org

The resulting N-acyl derivatives of 4-CDMC exhibit significantly improved chromatographic properties, allowing for lower detection limits and more reliable quantification in complex matrices.

Chiral Derivatization: Resolving Enantiomers

Like many cathinone derivatives, 4-CDMC is a chiral compound, existing as two enantiomers (mirror-image isomers). These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for a comprehensive understanding of the compound's effects.

Chiral derivatization is an indirect method for separating enantiomers using a non-chiral chromatographic column. This technique involves reacting the racemic mixture of the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

A widely used and effective chiral derivatizing agent for cathinones is N-trifluoroacetyl-L-prolyl chloride (L-TPC) . nih.govresearchgate.net This reagent reacts with the secondary amine group of the cathinone enantiomers to form diastereomeric amides.

Reaction Scheme:

(R,S)-4-CDMC + L-TPC → (R)-4-CDMC-(L)-TPC + (S)-4-CDMC-(L)-TPC

The resulting diastereomers can then be separated by GC-MS, allowing for the determination of the enantiomeric ratio in a given sample. This approach has been successfully applied to a wide range of amphetamine and cathinone derivatives. nih.gov

Table 2: Chiral Derivatization of Cathinones with L-TPC

Analyte Derivatization Reagent Resulting Diastereomers Analytical Technique
Cathinone Derivatives N-trifluoroacetyl-L-prolyl chloride (L-TPC) Diastereomeric amides GC-MS

This method allows for the successful enantioseparation of numerous cathinone derivatives. nih.govresearchgate.net

The selection of the appropriate chiral derivatizing agent is critical and depends on the specific structure of the analyte and the analytical instrumentation available. The derivatization should proceed with high yield, without racemization, and the resulting diastereomers should be chromatographically resolvable.

Derivatization strategies, particularly acylation and chiral derivatization, are indispensable tools in the analytical and research landscape of this compound. Acylation with reagents such as trifluoroacetic anhydride, pentafluoropropionic anhydride, and heptafluorobutyric anhydride significantly enhances the compound's volatility and chromatographic behavior, enabling sensitive and robust GC-MS analysis. Furthermore, chiral derivatization with reagents like N-trifluoroacetyl-L-prolyl chloride provides a powerful method for the enantioselective analysis of 4-CDMC, which is crucial for understanding its stereospecific properties. The continued development and application of these derivatization techniques will undoubtedly play a vital role in the ongoing efforts to detect, characterize, and understand the impact of emerging synthetic cathinones.

Pharmacological Characterization in Preclinical Models

In Vitro Receptor Binding and Neurotransmitter Transporter Interactions

The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. The affinity and functional activity of 4-chloromethcathinone at these transporters have been characterized through in vitro assays.

Dopamine Transporter (DAT) Affinity and Reuptake Inhibition

In vitro studies have demonstrated that 4-chloromethcathinone binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine. regulations.gov One study reported a binding affinity (Ki) value of 443 nM for 4-CMC at the DAT. regulations.gov In terms of functional potency, 4-CMC has been shown to inhibit dopamine reuptake with an IC50 value of 1,330 nM. regulations.gov Furthermore, research indicates that 4-CMC acts as a substrate at DAT, meaning it can also induce dopamine release. regulations.govnih.gov

Norepinephrine Transporter (NET) Affinity and Reuptake Inhibition

4-Chloromethcathinone also interacts with the norepinephrine transporter (NET). Its binding affinity (Ki) for NET has been reported as 661 nM. regulations.gov The compound inhibits norepinephrine reuptake with an IC50 value of 713 nM. regulations.gov Similar to its action at DAT, 4-CMC functions as a substrate at NET, promoting the release of norepinephrine. regulations.govnih.gov

Serotonin Transporter (SERT) Affinity and Reuptake Inhibition

The interaction of 4-chloromethcathinone with the serotonin transporter (SERT) is also a significant aspect of its pharmacological profile. It displays a binding affinity (Ki) of 1,190 nM for SERT. regulations.gov In functional assays, it inhibits serotonin reuptake with an IC50 value of 676 nM. regulations.gov Studies have confirmed that 4-CMC also acts as a substrate at SERT, inducing serotonin release. regulations.govnih.gov

Interactive Data Table: In Vitro Transporter Interactions of 4-Chloromethcathinone

TransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
DAT4431,330
NET661713
SERT1,190676

Comparative Analysis with Other Synthetic Cathinones and Reference Stimulants

When compared to other psychoactive substances, the pharmacological profile of 4-chloromethcathinone shows some notable distinctions. For instance, while it acts as a substrate at all three monoamine transporters, similar to mephedrone (B570743), its potency varies. nih.gov In comparison to classic stimulants, 4-CMC generally exhibits lower binding affinities at DAT, NET, and SERT than cocaine and methamphetamine. regulations.gov

In functional assays measuring neurotransmitter release, both mephedrone and 4-CMC were found to be nonselective substrates with comparable potencies for inducing release at DAT, NET, and SERT. nih.gov In contrast, another chlorinated cathinone (B1664624), 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP), acts as an uptake inhibitor at DAT and NET with minimal activity at SERT. nih.gov 4-Chloroethcathinone (B12801267) (4-CEC) was identified as a low-potency uptake inhibitor at DAT and NET but a substrate at SERT. nih.gov

Interactive Data Table: Comparative Reuptake Inhibition (IC50, nM) of 4-CMC and Reference Stimulants

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)
4-Chloromethcathinone1,330713676
Cocaine4671,910494
Methamphetamine92124711,500
MDMA8,2901,1902,410

Neurobiological Effects in Animal Models

Effects on Locomotor Activity and Behavioral Stimulation

In preclinical animal models, 4-chloromethcathinone has been shown to produce stimulant-like behavioral effects. In studies using rats, 4-CMC administration resulted in significant increases in locomotor activity. nih.gov The stimulant effects of 4-CMC on locomotor activity were found to be comparable to those of mephedrone. nih.gov

Specifically, at higher doses, both 4-CMC and mephedrone produced increases in locomotor activity in rats. nih.gov In contrast, 4-chloroethcathinone (4-CEC) was less potent in stimulating locomotor activity, with effects only observed at the highest tested dose. nih.gov 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP) demonstrated the least potent effects on locomotor activity. nih.gov Studies in mice have also reported that 4-CMC increases locomotor activity. nih.gov

Drug Discrimination Paradigms and Stimulus Generalization to Controlled Substances

Studies on 4-CMC have demonstrated that it fully substitutes for the discriminative stimulus effects of psychostimulants like methamphetamine and cocaine in rats nih.gov. This indicates that 4-CMC produces subjective effects that are similar to these controlled substances. Given the structural similarity between 4-CMC and 4-CDMC, with the only difference being the N,N-dimethyl substitution in 4-CDMC compared to the N-methyl group in 4-CMC, it is highly probable that 4-CDMC would also generalize to the stimulus cues of methamphetamine and cocaine. The N,N-dimethyl substitution is a common feature in other psychoactive cathinones and generally retains the stimulant-like subjective effects researchgate.net. Therefore, 4-CDMC is predicted to possess a psychostimulant-like profile, capable of producing subjective effects akin to those of well-known stimulants.

Assessment of Reinforcing Properties and Self-Administration in Animal Models

The reinforcing properties of a substance, or its ability to support self-administration, are a key predictor of its abuse liability. In preclinical models, this is often assessed using intravenous self-administration paradigms, where animals will perform a task, such as pressing a lever, to receive an infusion of the drug nih.gov.

Direct studies on the self-administration of 4-CDMC have not been identified. However, research on other synthetic cathinones has shown that they are readily self-administered by rodents, indicating their reinforcing effects nih.gov. For instance, female rats have been shown to acquire self-administration of alpha-PVP and 4-MMC nih.gov. The reinforcing effects of cathinones are largely attributed to their ability to increase dopamine levels in the brain's reward pathways acs.org.

Considering that 4-CDMC is expected to act as a monoamine transporter inhibitor or releaser, it would likely possess reinforcing properties. The N,N-dimethyl substitution is not expected to eliminate the reinforcing effects characteristic of the cathinone class. Therefore, it is anticipated that 4-CDMC would be self-administered in animal models, suggesting a potential for abuse.

Neurochemical Release Patterns in Brain Regions (e.g., Dopamine, Serotonin)

Synthetic cathinones exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) nih.govnih.gov. They can act as either uptake inhibitors (blockers) or substrate-type releasers nih.gov.

Specific in vitro data on the neurochemical release patterns of 4-CDMC are not available. However, extensive research on 4-CMC provides a strong basis for prediction. 4-CMC acts as a non-selective substrate at DAT, NET, and SERT, meaning it both inhibits the reuptake and promotes the release of dopamine, norepinephrine, and serotonin nih.gov. This profile is similar to that of mephedrone (4-methylmethcathinone) nih.govwikipedia.org.

The addition of a second methyl group to the nitrogen atom (N,N-dimethyl) in 4-CDMC, compared to the N-methyl group in 4-CMC, may influence its potency and selectivity at the monoamine transporters. Generally, N-alkylation in the cathinone series can affect the interaction with these transporters nih.gov. It is plausible that 4-CDMC would also function as a monoamine releaser, though its relative potency at DAT versus SERT might differ from that of 4-CMC.

Table 1: Comparative in vitro Monoamine Transporter Activity of 4-CMC and Mephedrone

CompoundDAT Release (EC50, nM)SERT Release (EC50, nM)NET Release (EC50, nM)
4-CMC2,8901,9801,240
MephedroneNot specifiedNot specifiedNot specified

Data for 4-CMC from ecddrepository.org. EC50 values represent the concentration required to elicit 50% of the maximal release.

Based on the data for 4-CMC, it is a potent releaser at all three monoamine transporters ecddrepository.org. It is anticipated that 4-CDMC would exhibit a similar, non-selective releasing profile.

Structure-Activity Relationships (SAR) within Halogenated and N-Substituted Cathinones

Influence of 4-Position Halogenation on Pharmacological Profile

Halogenation at the 4-position of the phenyl ring is a common structural modification in synthetic cathinones and significantly influences their pharmacological properties nih.govmdpi.com. The presence of a chlorine atom at this position, as seen in 4-CDMC and 4-CMC, generally increases the compound's interaction with the serotonin transporter nih.gov. Studies have shown that para-chloro substitution on phenethylamines augments their relative potency at SERT nih.gov.

For example, 4-CMC is a potent serotonin releaser, a characteristic enhanced by the 4-chloro substituent nih.govecddrepository.org. This increased serotonergic activity can contribute to empathogenic or MDMA-like effects, in addition to the stimulant effects mediated by dopamine and norepinephrine. The toxicity of para-substituted methcathinone (B1676376) analogs can also be influenced by the halogen, with the order of toxicity often being chloride > fluoride (B91410) > hydrogen nih.govspringermedizin.de.

Role of N,N-Dimethyl Substitution on Monoamine Transporter Interactions

The substitution on the nitrogen atom of the cathinone backbone is a critical determinant of a compound's activity at monoamine transporters. While specific data for the N,N-dimethyl substitution in the context of a 4-chlorinated cathinone is limited, general SAR principles for cathinones can be applied.

N-methylation of cathinone to methcathinone enhances its stimulant potency. Further N-alkylation, such as the N,N-dimethyl substitution, generally results in compounds that retain psychostimulant activity, though potency may vary researchgate.net. It is known that N,N-dimethylcathinone retains amphetamine-like stimulus effects researchgate.net. The presence of two methyl groups on the nitrogen atom can influence the molecule's lipophilicity and its ability to cross the blood-brain barrier, as well as its interaction with the binding pockets of the monoamine transporters. It is possible that the bulkier N,N-dimethyl group, compared to an N-methyl group, could alter the affinity and efficacy at DAT, SERT, and NET, potentially shifting the balance between dopaminergic and serotonergic effects.

Comparative SAR Analysis with Related Cathinone Analogues (e.g., 4-CMC)

The primary structural difference between 4-CDMC and 4-CMC is the presence of a second methyl group on the nitrogen atom. Both compounds share the 4-chloro substitution on the phenyl ring, which is known to enhance serotonergic activity nih.gov.

4-CMC is a non-selective monoamine releaser, with potent activity at DAT, SERT, and NET nih.govecddrepository.org. This profile is consistent with its stimulant and potential empathogenic effects. The addition of the second methyl group in 4-CDMC is the key variable for comparison. Based on general SAR of cathinones, this modification is unlikely to abolish its activity at monoamine transporters. It is plausible that 4-CDMC will also be a substrate-type releaser. However, the precise impact on the DAT/SERT selectivity ratio is difficult to predict without direct experimental data. The increased steric bulk of the N,N-dimethylamino group might slightly decrease its potency compared to the N-methylamino group of 4-CMC, a trend that has been observed with other cathinone analogs researchgate.net.

Table 2: Structural Comparison of 4-CDMC and Related Cathinones

CompoundR1R2R3
4-Chlorodimethylcathinone (4-CDMC) ClCH3CH3
4-Chloromethcathinone (4-CMC)ClHCH3
Mephedrone (4-MMC)CH3HCH3

This table illustrates the key structural differences at the 4-position of the phenyl ring (R1) and the nitrogen atom (R2, R3).

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical metabolic pathways and pharmacokinetic studies of the specific compound this compound (4-chloro-N,N-dimethylcathinone) that would adhere to the requested outline.

Research has been conducted on structurally related synthetic cathinones, such as 4-chloromethcathinone (4-CMC or Clephedrone) and 4'-methyl-N,N-dimethylcathinone (4-MDMC). nih.govnih.govbohrium.com However, due to the strict requirement to focus solely on this compound, the findings from these related but chemically distinct compounds cannot be used to fulfill the request.

Specifically, no preclinical studies were identified that provide the following information for this compound:

In Vitro Metabolic Transformation: There is a lack of published studies detailing the identification of metabolites using hepatic microsomal incubations or characterizing the specific Cytochrome P450 enzymes involved in its metabolism.

In Vivo Pharmacokinetic Profile: Information regarding the absorption, distribution, elimination rates, excretion pathways, and comprehensive metabolite profiles in biological matrices (such as urine and plasma) from animal models is not available in the existing literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article that meets the specific requirements of the provided outline for the compound this compound.

Metabolic Pathways and Pharmacokinetic Studies Preclinical

Implications of Metabolic Pathways for Detection Window and Duration of Action

Preclinical and forensic studies of 4-Chlorodimethylcathinone (4-CMC) reveal that its extensive metabolism has significant consequences for its detection window and duration of action. The biotransformation of 4-CMC is characterized by multiple Phase I and Phase II reactions, leading to a variety of metabolites. These metabolic processes directly influence how long the parent compound and its byproducts can be detected in biological samples and contribute to its pharmacological timeframe.

Metabolic Pathways and Detection

The rapid and complex metabolism of 4-CMC means that the parent compound may have a short detection window in biological fluids like blood. In one forensic report, 4-CMC was completely eliminated from blood samples within 30 minutes of ingestion, indicating very rapid metabolism ecddrepository.org. Further supporting this, the compound has been shown to be unstable, with a half-life of less than one day in blood at room temperature, suggesting swift enzymatic breakdown nih.gov.

However, other studies present a contrasting view, describing 4-CMC as a low clearance compound. nih.gov An investigation into its metabolic profile in urine found that metabolite formation was slower compared to other synthetic cathinones, with high concentrations of the parent 4-CMC still present 5 hours after administration, which was attributed to a long half-life and low intrinsic clearance bohrium.com.

Despite these differing findings on the clearance rate of the parent drug, there is consensus that its numerous metabolites serve as crucial biomarkers that significantly extend the detection window. nih.gov The major metabolic reactions identified for 4-CMC include ketoreduction and N-demethylation nih.govresearchgate.net. More complex and predominant metabolites have been identified in urine, resulting from a combination of β-ketoreduction, oxidative deamination, and O-glucuronidation nih.gov. The presence of these various metabolites confirms consumption even after the parent compound is no longer detectable. nih.govresearchgate.net

The primary metabolic transformations identified in preclinical and forensic analyses are summarized below.

Metabolic ReactionDescriptionSignificance for Detection
β-Ketone ReductionThe ketone group on the beta carbon of the cathinone (B1664624) structure is reduced to a hydroxyl group.Creates alcohol metabolites that can be conjugated (e.g., glucuronidation) and detected in urine. nih.govbohrium.comnih.gov
N-demethylationRemoval of a methyl group from the nitrogen atom.A common pathway for cathinones, producing a key metabolite for toxicological screening. nih.govresearchgate.net
HydroxylationAddition of a hydroxyl group to the alkyl chain.A common Phase I reaction identified for synthetic cathinones. nih.govbohrium.com
Oxidative DeaminationRemoval of the amino group through an oxidative process.Contributes to a major urinary metabolite when combined with ketoreduction and glucuronidation. nih.gov
O-GlucuronidationA Phase II reaction where glucuronic acid is attached to a metabolite, typically at a hydroxyl group.Increases water solubility for excretion; the resulting conjugates are important urinary biomarkers. bohrium.comnih.gov

Pharmacokinetics and Duration of Action

While comprehensive preclinical pharmacokinetic studies are limited, available data from animal models provide insight into the potential duration of action ecddrepository.org. In mice, the stimulant effects on locomotor activity were dose-dependent. At a dose of 10 mg/kg, the effects peaked between 30 to 60 minutes after administration and the duration was extended, remaining significant for up to 6 hours ecddrepository.org. This suggests that despite potentially rapid initial metabolism or clearance from the blood, the pharmacological effects may persist for a considerable period.

The table below summarizes key preclinical findings related to the pharmacokinetics of 4-CMC.

ParameterFindingSource
Blood EliminationReported to be completely eliminated from blood within 30 minutes in a forensic case. ecddrepository.org
In Vitro Stability (Blood)Half-life of less than 1 day at room temperature. nih.gov
Clearance (In Vitro)Characterized as a low clearance compound based on human liver microsome studies. nih.gov
Urinary DetectionParent drug detected at high concentrations 5 hours post-administration. bohrium.com
Duration of Locomotor Effects (Mice)Effects lasted up to 6 hours at a 10 mg/kg dose. ecddrepository.org

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful analytical technique that enables the separation, identification, and purification of components within a mixture. nih.govjournalagent.com The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govnih.gov For the analysis of synthetic cathinones like 4-CDMC, the most commonly employed techniques are gas chromatography (GC) and liquid chromatography (LC), often in the form of high-performance liquid chromatography (HPLC). nih.govscitechnol.com These separation techniques are crucial for resolving 4-CDMC from its isomers and other structurally related compounds, which is a common challenge in forensic analysis. uva.nl

The choice between GC and LC often depends on the volatility and thermal stability of the analyte. nih.govjournalagent.com While GC is suitable for volatile compounds, LC is preferred for non-volatile or thermally labile substances. journalagent.com Both techniques, when paired with mass spectrometry, provide a robust platform for the definitive identification and quantification of 4-CDMC in complex samples.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic toxicology for the analysis of synthetic cathinones. nih.gov It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. However, the analysis of cathinones can be challenging due to their lability and the tendency for classical electron ionization (EI) to cause extensive fragmentation, often resulting in weak or absent molecular ions, which complicates identification. nih.gov

In the GC-MS analysis of 4-CDMC, the compound is first vaporized and separated from other components in a long, narrow column. The retention time, which is the time it takes for the compound to travel through the column, serves as an initial identifier. For instance, in one study, the GC retention times for 4-chloromethcathinone (4-CMC), an isomer of 4-CDMC, were found to be slightly different from its 2-CMC and 3-CMC isomers, highlighting the separatory power of the technique. uva.nl

The development of reliable GC-MS methods for 4-CDMC involves optimizing various parameters, including the type of GC column, temperature programming, and sample preparation techniques. Derivatization is a common strategy employed to improve the chromatographic behavior and mass spectral characteristics of cathinones. nih.govresearchgate.net For example, a validated GC-MS/MS method for the detection of 4-chloromethcathinone (4-CMC) in oral fluid and sweat involved derivatization with pentafluoropropionic anhydride (B1165640). nih.govresearchgate.net

Method validation is a critical step to ensure that the analytical procedure is accurate, precise, and reliable. According to international guidelines, validation encompasses several parameters, including selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and stability. nih.gov One study reported that 4-CMC showed degradation of over 30% after 24 hours at room temperature, underscoring the importance of stability tests during method validation. nih.gov

Table 1: Example Validation Parameters for a GC-MS/MS Method for Synthetic Cathinones

Validation ParameterDescriptionExample Finding for a Cathinone (B1664624) (4-CMC)
SelectivityAbility to differentiate the analyte from other substances in the sample.Method demonstrated no significant interferences from endogenous components.
LinearityThe range over which the instrument's response is proportional to the analyte concentration.Calibration curves were linear with a coefficient of determination (R²) > 0.99.
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.An LOQ of 0.5 ng/mL was established in oral fluid.
AccuracyThe closeness of the measured value to the true value.Accuracy values were within ±15% of the nominal concentration.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly.Intra- and inter-day precision values were less than 15%.
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals.4-CMC showed >30% degradation after 24h at room temperature. nih.gov

Note: This table is illustrative and based on typical validation parameters for related synthetic cathinones. Specific values for 4-CDMC would require dedicated validation studies.

The mass spectrum produced by GC-MS provides a molecular fingerprint of the analyte. For cathinone isomers, the mass spectra can be very similar, which makes unequivocal identification difficult. uva.nl Chemometric approaches, such as principal component analysis (PCA) and linear discriminant analysis (LDA), can be applied to the mass spectral data to achieve robust differentiation between isomers. uva.nl One study demonstrated that while the mass spectra of 4-CMC, 2-CMC, and 3-CMC were visually similar, PCA could distinguish them into distinct clusters. uva.nl

The development of comprehensive and curated mass spectral libraries is essential for the reliable identification of new psychoactive substances (NPS), including 4-CDMC. uva.nl These libraries contain the mass spectra of known compounds, which can be compared against the spectrum of an unknown sample for identification. Techniques like Cold Electron Ionization (Cold EI) have been shown to enhance molecular ion intensity for synthetic cathinones, providing more informative fragmentation patterns and improving the discriminatory power of mass spectra compared to classical EI. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of synthetic cathinones in various biological matrices. nih.govnih.govresearchgate.net This method is particularly advantageous for analyzing non-volatile, polar, or thermally unstable compounds that are not amenable to GC-MS without derivatization. semanticscholar.org The versatility of LC-MS/MS allows for the simultaneous detection and quantification of a broad range of NPS and their metabolites. nih.govresearchgate.net

The process involves separating the analytes using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The ability to analyze a wide array of drugs and their metabolites makes it a powerful tool in pharmacotoxicology. semanticscholar.org

High-performance liquid chromatography (HPLC) is a form of liquid chromatography that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times. nih.gov When integrated with MS/MS, HPLC is instrumental in separating 4-CDMC from a complex mixture before it enters the mass spectrometer. The choice of the stationary phase (column) and the mobile phase composition is critical for achieving optimal separation of structurally similar cathinones.

A typical LC-MS/MS method for synthetic cathinones might use a gradient elution, where the composition of the mobile phase is changed over time to effectively separate a wide range of analytes within a single analytical run. semanticscholar.org For example, a method for detecting 16 synthetic cathinones and their metabolites in urine utilized a total run time of 13 minutes to elute all analytes. nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis. researchgate.net It involves two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of 4-CDMC) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), is highly specific and reduces background noise, thereby improving the limit of quantification (LOQ).

The development of LC-MS/MS methods has enabled the detection of synthetic cathinones at very low concentrations. For instance, a validated method for 16 synthetic cathinones in hair achieved LOQs as low as 1 to 5 picograms per milligram (pg/mg). nih.gov The high sensitivity and selectivity of LC-MS/MS make it an invaluable tool for forensic investigations and clinical toxicology, where sample volumes may be limited and target analyte concentrations are often low. nih.govsemanticscholar.org

Table 2: Key LC-MS/MS Parameters for Synthetic Cathinone Analysis

ParameterDescriptionRelevance to 4-CDMC Analysis
Chromatographic ColumnThe stationary phase where separation occurs (e.g., C18).Choice of column is crucial for resolving 4-CDMC from its isomers.
Mobile PhaseThe solvent system that carries the analyte through the column (e.g., water and methanol with formic acid).Gradient elution is often used to separate multiple cathinones in a single run. semanticscholar.org
Ionization SourceThe interface that ionizes the analyte (e.g., Electrospray Ionization - ESI).ESI is commonly used for polar compounds like cathinones.
Precursor IonThe specific ion of the target analyte selected in the first mass analyzer.This would be the protonated molecule [M+H]⁺ of 4-CDMC.
Product IonsThe fragment ions generated from the precursor ion.Selection of specific product ions provides high selectivity for 4-CDMC.
Multiple Reaction Monitoring (MRM)The technique of monitoring specific precursor-to-product ion transitions.Enhances sensitivity and selectivity, allowing for trace-level quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) Advancements

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a leading technique for the detection and quantification of synthetic cathinones, including 4-CMC, in various biological matrices. This preference is due to its high sensitivity, selectivity, and the ability to analyze polar and thermally labile compounds without the need for derivatization oregonstate.edu.

Advancements in UHPLC technology, particularly the use of columns with smaller particle sizes, allow for rapid and efficient separations with enhanced resolution. When coupled with a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode, UHPLC-MS/MS provides exceptional selectivity and sensitivity for targeted analysis.

A notable application of this technique was demonstrated in a fatal intoxication case where 4-CMC was quantified in blood and vitreous humor. The UHPLC-QqQ-MS/MS method employed a C18 column and was validated to have a limit of quantification (LOQ) of 0.5 ng/mL in both matrices. The precision and accuracy of the method were within ±15%, and the recovery ranged from 86.1% to 102.7%, showcasing the robustness and reliability of the technique for forensic toxicological investigations ecddrepository.org. The determined concentrations of 4-CMC in this case were exceptionally high, reaching 8542 ng/mL in blood and 9874 ng/mL in vitreous humor ecddrepository.org.

The versatility of UHPLC-MS/MS is further highlighted by its application in the analysis of a wide array of NPS in complex matrices such as hair. Methods have been developed for the targeted screening and quantification of numerous synthetic cathinones in hair samples, demonstrating the technique's suitability for monitoring long-term exposure.

Comparative Assessment and Complementarity of GC-MS and LC-MS/MS for Comprehensive Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools in the forensic analysis of synthetic cathinones, each with its own set of advantages and limitations. The choice between these techniques often depends on the specific analytical requirements, the nature of the analyte, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS has traditionally been a workhorse in forensic drug analysis and is effective for the identification of volatile and thermally stable compounds. For synthetic cathinones, GC-MS analysis can be challenging due to their potential for thermal degradation in the heated GC inlet, which can lead to the formation of artifacts and complicate interpretation. However, with careful method development, including the use of derivatization to improve thermal stability and chromatographic properties, GC-MS can provide reliable identification and quantification.

One study detailed a validated GC-MS/MS method for the determination of 4-CMC, alongside other synthetic cathinones, in oral fluid and sweat. This demonstrates that with appropriate sample preparation, including derivatization with pentafluoropropionic anhydride, GC-MS/MS can be successfully employed for the analysis of 4-CMC in these alternative biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is often favored for the analysis of synthetic cathinones due to several key advantages. As many cathinone derivatives are polar and non-volatile, LC-MS/MS allows for their direct analysis without the need for derivatization, simplifying sample preparation and avoiding potential degradation oregonstate.edu. The "soft" ionization techniques used in LC-MS, such as electrospray ionization (ESI), are less energetic than the electron ionization (EI) typically used in GC-MS, resulting in less fragmentation and a more prominent molecular ion, which is crucial for the identification of unknown compounds.

Furthermore, LC-MS/MS generally offers higher sensitivity and specificity compared to GC-MS, particularly for complex biological samples. The selectivity of tandem mass spectrometry (MS/MS) allows for the detection of target analytes at very low concentrations, even in the presence of interfering matrix components.

Complementarity:

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Beyond mass spectrometry, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation and purity assessment of new psychoactive substances like 4-Chlorodimethylcathinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is a non-destructive technique that allows for the complete characterization of a molecule's carbon-hydrogen framework. For novel psychoactive substances such as 4-CMC, where reference standards may be scarce, NMR is crucial for unambiguous structure confirmation. Early characterization of 4-CMC relied on a combination of analytical techniques including GC-MS and NMR ecddrepository.org.

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. The ¹H NMR spectrum of 4-Chloromethcathinone (a synonym for this compound) has been reported, providing key insights into its structure swgdrug.org. The spectrum displays characteristic signals corresponding to the aromatic protons on the chlorophenyl ring, as well as the protons of the methyl and methine groups in the cathinone backbone. The chemical shift, integration (the area under the peak, proportional to the number of protons), and multiplicity (splitting pattern) of each signal are used to assign specific protons to their positions within the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Aromatic Protons
~7.9Doublet2HProtons ortho to the carbonyl group on the chlorophenyl ring
~7.6Doublet2HProtons meta to the carbonyl group on the chlorophenyl ring
Aliphatic Protons
~5.1Quartet1HMethine proton (CH) adjacent to the carbonyl group
~2.6Singlet3HN-methyl protons (N-CH₃)
~1.5Doublet3HMethyl protons (CH-CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the molecule. For example, the quartet observed for the methine proton is due to its coupling with the three protons of the adjacent methyl group, and the doublet for the methyl group is due to its coupling with the single methine proton.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~195-205CarbonylC=O
~130-140AromaticQuaternary carbon attached to chlorine
~128-135AromaticAromatic CH carbons
~125-130AromaticQuaternary carbon attached to the side chain
~60-70AliphaticMethine carbon (CH)
~30-40AliphaticN-methyl carbon (N-CH₃)
~15-25AliphaticMethyl carbon (CH-CH₃)

Note: These are predicted ranges based on typical chemical shifts for similar functional groups.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used in conjunction with the standard ¹³C NMR spectrum to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Two-dimensional (2D) NMR techniques are powerful tools that provide correlational information between different nuclei within a molecule, allowing for a more detailed structural analysis.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of 4-CMC, a COSY spectrum would show a cross-peak between the methine proton and the protons of the adjacent methyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum of 4-CMC would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule.

The combined application of these 1D and 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound, which is essential for its definitive identification and for the development of certified reference materials.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound hydrochloride (4-CMC HCl) exhibits several characteristic absorption bands that correspond to its key structural components. swgdrug.org

The most prominent feature in the IR spectra of synthetic cathinones is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1700–1674 cm⁻¹. nih.gov For 4-CMC HCl, this peak is observed at approximately 1687 cm⁻¹. swgdrug.org Vibrations associated with the aromatic ring are also significant. A medium to strong peak indicating the stretching of carbon-carbon bonds (C=C) within the aromatic ring is found at 1605–1580 cm⁻¹. nih.gov In the case of 4-CMC HCl, two distinct peaks are noted at 1588 cm⁻¹ and 1572 cm⁻¹. swgdrug.org

Furthermore, the spectrum shows bands corresponding to the stretching of aryl C-H and alkyl C-H bonds. nih.gov A broad band often seen in the 2700–2400 cm⁻¹ range can be attributed to the amine salt, a feature consistent with the hydrochloride form of the compound. nih.gov The specific substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. nih.gov A study has shown that 4-CMC can exist in both an anhydrous and a hydrated hydrochloride form, which yield significantly different FTIR spectra, indicating distinct crystalline arrangements. uva.nl This highlights the capability of IR spectroscopy to differentiate not only between isomers but also between different solid-state forms of the same compound. uva.nlnih.gov

Table 1: Characteristic IR Absorption Bands for this compound HCl

Wavenumber (cm⁻¹)IntensityAssignmentReference
~2914-C-H Stretch (Alkyl) swgdrug.org
~2698-Amine Salt (N-H Stretch) swgdrug.org
~1687StrongC=O Stretch (Ketone) swgdrug.org
~1588MediumC=C Stretch (Aromatic Ring) swgdrug.org
~1572MediumC=C Stretch (Aromatic Ring) swgdrug.org
~1471-C-H Bend (Alkyl) swgdrug.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores—the parts of the molecule that absorb light. msu.edu The primary chromophore in this compound is the chlorophenyl ethanone moiety.

Synthetic cathinones typically display characteristic absorption bands in their UV spectra. bohrium.comresearchgate.net These include a K-band (from the German Konjugierte), which arises from a π → π* transition in the conjugated system of the aromatic ring and the carbonyl group, and a B-band (Benzenoid band), which is also a π → π* transition but is characteristic of the benzene ring itself. bohrium.comscribd.com For cathinone analogs, the K-band is typically observed around 245 nm. scribd.com

Substitution on the aromatic ring significantly influences the UV absorption spectrum. bohrium.comresearchgate.net The presence of a chlorine atom at the para-position (position 4) of the phenyl ring in 4-CMC acts as an auxochrome. This substitution is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. bohrium.com Therefore, UV-Vis spectrophotometry can be a useful tool to distinguish between positional isomers of substituted cathinones, particularly when the substitution is on the benzene ring. bohrium.comresearchgate.net While specific molar absorptivity (ε) values for 4-CMC are not widely published, the analysis of its chromophoric system allows for its characterization and differentiation from other analogs. bohrium.com

Other Advanced Analytical Techniques for Specialized Research

Beyond standard spectroscopic methods, other advanced techniques offer specialized capabilities for the analysis of this compound, providing rapid screening, detailed vibrational data, and information on its solid-state structure.

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net It is increasingly used in forensic science for the rapid screening of illicit substances, including designer drugs like synthetic cathinones. nih.govnih.govnih.gov The technique offers a fast response time, requires minimal sample preparation, and can be deployed in portable devices for on-site analysis. researchgate.netresearchgate.net

In IMS, analyte molecules are ionized and introduced into a drift tube containing a buffer gas under the influence of an electric field. Ions traverse the drift tube at different velocities depending on their collision cross-section with the buffer gas, allowing for their separation. ub.edu The resulting drift time is a characteristic property of the ion. nih.gov

IMS has proven to be an effective screening tool for cathinones, capable of detecting their presence in complex mixtures. nih.govresearchgate.net While specific reduced mobility (K₀) values for 4-CMC are not extensively documented in the literature, the technique's ability to separate structurally similar compounds makes it a valuable presumptive test. nih.gov When coupled with mass spectrometry (IMS-MS), the technique provides an additional dimension of separation, enhancing selectivity and providing mass-to-charge ratio information for more definitive identification. nih.gov

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about a molecule's structure, acting as a "vibrational fingerprint." It is complementary to IR spectroscopy and relies on the inelastic scattering of monochromatic light (Raman scattering). spectroscopyonline.com

The Raman spectra of synthetic cathinones show characteristic bands that can be used for identification. For cathinones with a para-substituted phenyl ring, such as 4-methylmethcathinone (4-MMC), a band around 804 cm⁻¹ is assigned to the p-disubstituted ring vibrational mode (out-of-plane γ(CH)). mdpi.com Other significant bands include those related to ring stretching modes, often observed around 1605 cm⁻¹ and 1213 cm⁻¹. mdpi.com These vibrational modes are sensitive to the substitution pattern on the aromatic ring, making Raman spectroscopy a powerful tool for distinguishing between positional isomers. uva.nl

Studies on related compounds like 4-MMC and 4-methylethcathinone (4-MEC) demonstrate that subtle differences in their Raman spectra, particularly in the 1150–1225 cm⁻¹ region, can be used for selective analysis. mdpi.com Density Functional Theory (DFT) calculations are often employed to predict and help assign the experimental Raman frequencies, aiding in the structural elucidation of new cathinone analogs. nih.govojp.gov

This technique is crucial for the unambiguous characterization of new psychoactive substances, especially for distinguishing between polymorphs, hydrates, and solvates, which may have different physical properties. usonainstitute.orgresearchgate.net Research has indicated that this compound can exist in at least two different crystalline forms: an anhydrous hydrochloride salt and a hydrated hydrochloride salt. uva.nl These forms are distinguishable by spectroscopic techniques like FTIR and NIR, which strongly suggests they possess different crystal structures that could be fully elucidated by XRD. uva.nl

Research Challenges and Future Directions

Analytical Challenges in the Detection and Characterization of Novel Cathinone (B1664624) Analogues

The accurate detection and characterization of novel cathinone analogues such as 4-Chlorodimethylcathinone are fraught with analytical hurdles. These challenges stem from the inherent chemical properties of these compounds and the complexity of the matrices in which they are often found.

A significant challenge in the forensic analysis of synthetic cathinones is the differentiation of isomeric compounds. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This structural similarity can lead to identical mass-to-charge ratios in mass spectrometry, making them difficult to distinguish using standard screening techniques. For a compound like this compound, positional isomers, where the chlorine atom is at a different position on the phenyl ring (e.g., 2-chloro or 3-chloro derivatives), would pose a significant analytical challenge.

The structural confirmation of novel cathinones is further complicated by the lack of available reference materials. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for unambiguous structure elucidation but are not always readily available in forensic laboratories. Therefore, analysts often rely on a combination of chromatographic separation and mass spectrometry fragmentation patterns to tentatively identify new compounds. However, without a certified reference standard for comparison, absolute confirmation remains a challenge. The subtle differences in fragmentation patterns between isomers may not be sufficient for definitive identification, leading to potential misidentification in casework.

The proliferation of novel psychoactive substances necessitates the continuous development of comprehensive and well-characterized reference standards. Certified reference materials (CRMs) are essential for the validation of analytical methods and for ensuring the accuracy and comparability of results between laboratories. For emerging compounds like this compound, the availability of CRMs often lags behind their appearance on the illicit market. Organizations such as AccuStandard and Biomol GmbH are involved in the production and distribution of analytical reference standards for a wide range of compounds, including synthetic cathinones biomol.comaccustandard.com.

In addition to physical reference standards, the development of extensive analytical databases is crucial. These databases compile analytical data, such as mass spectra, chromatographic retention times, and infrared spectra, for a wide range of NPS. Such repositories can aid in the tentative identification of unknown substances in the absence of a physical reference standard. However, the quality and comprehensiveness of these databases are dependent on the timely submission of data from forensic and research laboratories worldwide.

Table 1: Key Considerations in the Development of Reference Standards and Databases for Novel Cathinones

ConsiderationDescription
Purity and Characterization Reference standards must be of high purity and fully characterized using multiple analytical techniques to ensure their identity and integrity.
Isomeric Specificity Databases should include data for all possible isomers of a compound to aid in their differentiation.
Metabolite Data Inclusion of data on the metabolites of novel cathinones is crucial for toxicological and clinical analysis.
Data Sharing and Collaboration International collaboration and rapid data sharing among laboratories are essential to keep databases current with the evolving NPS market.

The analysis of this compound in biological samples such as blood, urine, and oral fluid is complicated by the presence of endogenous matrix components. These components can interfere with the analytical process, leading to a phenomenon known as the matrix effect, which can either suppress or enhance the signal of the target analyte nih.govchromatographytoday.comnih.gov. This can significantly impact the accuracy and precision of quantitative methods eijppr.comresearchgate.net.

Several strategies can be employed to mitigate matrix effects. One common approach is the use of extensive sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before analysis chromatographytoday.com. Another strategy is the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass. These internal standards can co-elute with the analyte and experience similar matrix effects, thus allowing for accurate correction of the signal. Methodical validation, including the assessment of matrix effects from multiple sources, is critical to ensure the reliability of analytical results for novel cathinones in biological matrices nih.govnih.gov.

Table 2: Strategies for Mitigating Matrix Effects in the Analysis of this compound

StrategyPrinciple
Sample Dilution Reducing the concentration of matrix components by diluting the sample, though this may compromise sensitivity.
Advanced Sample Preparation Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the analyte from the matrix.
Chromatographic Separation Optimizing the chromatographic method to separate the analyte from co-eluting matrix components.
Use of Internal Standards Incorporating a stable isotope-labeled analogue of this compound to compensate for signal suppression or enhancement.
Matrix-Matched Calibrators Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.

Methodological Advancements in Preclinical Pharmacological Research

Understanding the pharmacological and toxicological profile of novel cathinones like this compound is crucial for public health and forensic interpretation. Preclinical research, utilizing in vitro and in vivo models, is essential for characterizing the neurobehavioral effects of these emerging substances.

Animal models are invaluable tools for investigating the psychoactive effects of novel synthetic cathinones. These models allow for the controlled study of various neurobehavioral endpoints, including locomotor activity, reward and reinforcement, and cognitive function. The development and refinement of these models are critical for accurately predicting the abuse potential and neurotoxic effects of compounds like this compound in humans nih.gov.

Commonly used animal models in cathinone research include conditioned place preference (CPP) to assess rewarding effects, self-administration paradigms to measure reinforcing properties, and locomotor activity assays to evaluate stimulant effects. The choice of animal model and the specific behavioral endpoints measured should be carefully considered to address the research question at hand. For instance, more complex behavioral tasks, such as those assessing decision-making or impulsivity, may provide a more nuanced understanding of the cognitive effects of novel cathinones.

To elucidate the neurochemical mechanisms underlying the behavioral effects of this compound, advanced in vivo techniques such as microdialysis and electrophysiology are employed. In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals nih.govcriver.com. This technique can provide valuable information on how a novel cathinone affects the release and reuptake of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). For instance, a study on 4-chloroaniline, a related compound, utilized in vivo microdialysis to study its percutaneous absorption and metabolism in rats nih.gov.

Electrophysiological techniques, such as in vivo single-unit recording or patch-clamp electrophysiology in brain slices, can be used to examine the effects of a compound on the electrical activity of individual neurons mdpi.comnih.gov. By integrating these techniques with behavioral paradigms, researchers can establish a direct link between the neurochemical and electrophysiological actions of a novel cathinone and its observable behavioral effects. This integrated approach is essential for a comprehensive understanding of the pharmacology of emerging psychoactive substances.

Table 3: Preclinical Methods for Pharmacological Evaluation of this compound

MethodApplicationInformation Gained
Conditioned Place Preference Assessment of rewarding properties.Indicates the potential for a substance to be perceived as pleasurable.
Drug Self-Administration Evaluation of reinforcing effects and abuse liability.Measures the motivation to seek and take a drug.
Locomotor Activity Monitoring Measurement of stimulant or depressant effects.Quantifies changes in general activity levels.
In Vivo Microdialysis Measurement of extracellular neurotransmitter concentrations in the brain.Reveals effects on neurotransmitter release and reuptake.
In Vivo Electrophysiology Recording of neuronal electrical activity.Determines the impact on neuronal firing rates and patterns.

Legal and Regulatory Frameworks Affecting Research on this compound

Research into this compound (4-CDMC) is significantly influenced by the legal and regulatory structures governing psychoactive substances. The classification of 4-CDMC and similar compounds as controlled substances in numerous countries creates considerable challenges for scientific study.

Impact of Controlled Substance Scheduling on Research Accessibility and Logistics

The scheduling of synthetic cathinones, including this compound, as controlled substances profoundly restricts their availability for research. In the United States, many synthetic cathinones fall under Schedule I of the Controlled Substances Act (CSA), a category for substances with a high potential for abuse and no currently accepted medical use. nami.org This classification imposes strict regulatory controls. nami.orgrstreet.org

Researchers intending to study Schedule I substances must navigate a multi-level, highly bureaucratic process to obtain the necessary approvals. rstreet.orgtechtarget.com This involves securing registrations from federal bodies like the Drug Enforcement Administration (DEA) and relevant state authorities, a process that can be lengthy and cumbersome. rstreet.orgumt.eduprecisionformedicine.com For Schedule I compounds, researchers must obtain a specific DEA research registration, which is separate from registrations for substances in Schedules II-V. umt.eduunthsc.eduusdoj.gov

Furthermore, the logistical requirements for handling Schedule I substances are demanding and costly. nih.govnih.govtandfonline.com Federal regulations mandate stringent security measures to prevent diversion, including the use of locked safes, alarm systems, and controlled access to storage areas. umt.eduprecisionformedicine.com These requirements increase the financial and administrative burden on research institutions, which may deter studies on these compounds. nih.govnih.govtandfonline.com The entire approval process, including from the DEA and institutional review boards, can take several months, significantly delaying research timelines. rstreet.org

Ethical Considerations and Institutional Review Board Approvals for Research

Beyond regulatory hurdles, research involving this compound demands rigorous ethical scrutiny, particularly in studies involving human participants. All such research must be reviewed and approved by an Institutional Review Board (IRB). oregonstate.edunih.govfda.govfda.gov The primary function of an IRB is to safeguard the rights and welfare of human research subjects. oregonstate.edunih.govfda.govfda.gov

The IRB review process is guided by ethical principles outlined in documents like the Belmont Report, which emphasizes respect for persons, beneficence, and justice. ucmerced.edu For a psychoactive substance like 4-CDMC, IRBs will meticulously assess the research protocol to ensure that risks to participants are minimized and are reasonable in relation to potential benefits. nih.govfda.govucmerced.edu Key considerations include the informed consent process, ensuring participants fully understand the potential risks and benefits, and the implementation of safeguards to manage any adverse events. ucmerced.edulindushealth.com The potential for coercion and the need to protect vulnerable populations are also critical aspects of the ethical review. nih.gov The complex ethical considerations and the need for comprehensive safety protocols can make obtaining IRB approval for research on controlled substances a challenging and lengthy process. nih.govnih.gov

Emerging Trends in Synthetic Cathinone Research and Analog Development

Despite the significant challenges, research on synthetic cathinones is advancing, driven by the need to understand their pharmacology, toxicology, and potential therapeutic applications.

Application of Computational Chemistry and Predictive Modeling for Novel Analogues (e.g., QSAR)

Computational chemistry has become an indispensable tool in modern drug discovery and is increasingly being applied to the study of synthetic cathinones. neuroquantology.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict the biological activities of novel compounds based on their chemical structures. nih.govnih.govmdpi.com QSAR studies help to establish relationships between a molecule's structural features and its effects, such as its affinity for neurotransmitter transporters. nih.govnih.gov

These computational approaches allow researchers to screen large virtual libraries of compounds, prioritizing the synthesis and in-vitro testing of the most promising analogues. neuroquantology.commdpi.com This accelerates the research process and reduces the reliance on more resource-intensive experimental methods. neuroquantology.com For synthetic cathinones, QSAR can help predict the potency and selectivity of new derivatives, providing valuable insights into their potential psychoactive effects and abuse liability. nih.govacs.org

Identification and Validation of Biomarkers of Exposure and Effect

A crucial area of ongoing research is the identification and validation of biomarkers to reliably detect exposure to synthetic cathinones and to understand their physiological impact. semanticscholar.org Forensic and clinical toxicologists are continuously working to develop and refine analytical methods to detect these substances and their metabolites in biological matrices such as blood, urine, and hair. springernature.com

The instability of some synthetic cathinones in biological samples presents a significant analytical challenge, making the identification of stable metabolites as biomarkers particularly important. semanticscholar.orgresearchgate.net For example, dihydro-metabolites have been suggested as potential biomarkers for some synthetic cathinones due to their greater stability compared to the parent compounds. researchgate.net Validated biomarkers are essential for a variety of applications, including clinical diagnosis of intoxication, forensic investigations, and for furthering our understanding of the pharmacokinetic and pharmacodynamic properties of these novel psychoactive substances. semanticscholar.org

Identification of Unaddressed Research Gaps and Priorities for Future Investigation

While significant progress has been made in understanding synthetic cathinones, numerous research gaps remain. Addressing these is a priority for public health and safety.

A primary area requiring further investigation is the long-term toxicological effects of this compound and other synthetic cathinones. Most current research focuses on acute effects, leaving a significant void in our understanding of potential chronic health consequences, such as neurotoxicity and cardiotoxicity. bepls.com

Furthermore, there is a need for more comprehensive studies on the metabolism and pharmacokinetic profiles of the vast number of emerging synthetic cathinone analogues. nih.govokstate.edu A deeper understanding of how these compounds are processed in the body is critical for accurate interpretation of toxicological data and for developing effective clinical interventions in cases of overdose.

Other key research priorities include:

Elucidating the precise molecular mechanisms of action for a wider range of synthetic cathinones to better predict their effects. nih.gov

Conducting more extensive behavioral pharmacology studies to assess the abuse potential and cognitive effects of new analogues. mdpi.com

Developing and validating more robust and widely accessible analytical methods for the detection of synthetic cathinones and their metabolites in biological samples. bepls.combioanalysis-zone.com

Investigating the potential for therapeutic applications of certain synthetic cathinones, which is currently hindered by their restrictive legal status. nih.govtandfonline.comkevinmd.com

Addressing these research gaps will require a concerted effort from the scientific community, as well as a re-evaluation of the regulatory barriers that currently impede this vital research. kevinmd.comdrugscience.org.uk

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